2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate
Description
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dimethoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-8-13-5-4-6-16(18(13)19-12)24-25(20,21)14-9-10-15(22-2)17(11-14)23-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUCSWFEYBSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3,4-Dimethoxybenzene
Sulfonation of 3,4-dimethoxybenzene introduces a sulfonic acid group at the para position relative to one methoxy group. Concentrated sulfuric acid or chlorosulfonic acid are common agents, though the latter offers better regioselectivity.
Example Protocol
Chlorination to Sulfonyl Chloride
Bis(trichloromethyl) carbonate (BTC) is preferred over thionyl chloride or phosphorus pentachloride due to reduced corrosivity.
Example Protocol
Skraup Cyclization
A modified Skraup reaction using glycerol, 2-aminophenol, and propionaldehyde forms the quinoline core.
Example Protocol
Doebner-Miller Modification
This method improves yield by substituting glycerol with polyphosphoric acid (PPA).
Example Protocol
Esterification of 3,4-Dimethoxybenzenesulfonyl Chloride with 2-Methylquinolin-8-ol
Esterification employs a base to scavenge HCl, typically triethylamine or pyridine.
Example Protocol
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Reactants : 3,4-Dimethoxybenzenesulfonyl chloride (1.0 eq), 2-methylquinolin-8-ol (1.1 eq), triethylamine (2.0 eq).
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Conditions : Dichloromethane, 0°C → 25°C, 12 hours.
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Workup : Wash with 5% HCl, brine, dry, and concentrate. Recrystallize from ethanol to obtain the target compound (80–85% yield).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 75–80% | >95% | High regioselectivity | Corrosive reagents |
| Chlorination | BTC + Triethylamine | 85% | >99% | Mild conditions, low toxicity | Cost of BTC |
| Quinoline synthesis | Skraup cyclization | 60–65% | 90–95% | Simple setup | Low yield, harsh acids |
| Quinoline synthesis | Doebner-Miller (PPA) | 70–75% | 95–98% | Higher yield | Requires PPA handling |
| Esterification | Triethylamine in DCM | 80–85% | >98% | Scalable, high purity | Solvent removal |
Key Challenges and Optimization Strategies
Regioselectivity in Sulfonation
The electron-donating methoxy groups direct sulfonation to the para position relative to one substituent. Kinetic control at low temperatures (0–5°C) minimizes disubstitution.
Purification of Sulfonyl Chlorides
Recrystallization from toluene or hexane removes unreacted sulfonic acid and BTC byproducts.
Esterification Side Reactions
Excess base (e.g., triethylamine) prevents HCl-induced decomposition of the quinolinol. Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that quinoline-based compounds can effectively inhibit bacterial growth and possess antifungal activity. The specific structure of 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate may enhance its efficacy against resistant strains of bacteria due to its ability to interact with microbial enzymes or receptors .
Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. The compound's structural features may facilitate interactions with DNA or RNA, potentially leading to the inhibition of cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for further research .
Materials Science
Light Emitting Devices
The compound has been identified as a candidate for use in light-emitting devices (LEDs). Its emissive properties make it suitable for application in organic light-emitting diodes (OLEDs). The incorporation of 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate into OLED structures may enhance device efficiency and color purity due to its unique photophysical characteristics .
Polymer Composites
In materials science, this compound can be utilized as a dopant in polymer composites to improve thermal and mechanical properties. Research suggests that incorporating quinoline derivatives into polymer matrices can enhance their stability and performance under various environmental conditions .
Organic Synthesis
Synthetic Intermediates
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its reactivity allows for further functionalization, which can lead to the synthesis of new chemical entities with potential applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with various biological activities.
2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position.
3,4-Dimethoxybenzenesulfonate: A sulfonate ester with two methoxy groups on the benzene ring.
Uniqueness
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate is unique due to the combination of the quinoline and sulfonate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a quinoline core substituted with a methoxybenzenesulfonate group. Its structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | (2-methylquinolin-8-yl) 3,4-dimethoxybenzenesulfonate |
| Molecular Formula | C18H17NO5S |
| Molecular Weight | 357.39 g/mol |
| CAS Number | 330835-05-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline-based sulfonates, including 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate. A notable study investigated its cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that the compound exhibited significant antiproliferative activity, with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase .
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of this compound. Preliminary tests have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways .
The biological activity of 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in cell proliferation and survival, particularly those associated with cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and inflammation, contributing to its anticancer and antimicrobial effects.
Study on Breast Cancer Cell Lines
A recent study published in ScienceDirect explored the synthesis and biological evaluation of various quinoline sulfonates, including our compound of interest. The findings demonstrated that structural modifications significantly influenced cytotoxicity against MDA-MB-231 cells. The study concluded that 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate could serve as a lead compound for further development in cancer therapeutics .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial pathogens. The results indicated that it exhibited broad-spectrum activity, particularly against Gram-positive bacteria. Further mechanistic studies suggested that it affects cell wall synthesis and disrupts membrane potential.
Q & A
Q. What are the standard synthetic routes for preparing 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate?
The compound can be synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 2-methylquinolin-8-ol with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) and a catalyst like DMAP. Post-reaction purification typically employs column chromatography and recrystallization using solvents such as ethyl acetate/petroleum ether .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the integration of aromatic protons and sulfonate ester linkage.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.
- X-ray Crystallography : To resolve the three-dimensional structure (using programs like SHELXL and visualization tools like ORTEP ).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and melting points, particularly when discrepancies arise in literature reports .
Q. What role does the sulfonate group play in modulating the compound’s reactivity or biological activity?
The sulfonate group enhances solubility in polar solvents and can participate in hydrogen bonding, influencing crystal packing . In catalytic applications, sulfonate moieties may act as directing groups or stabilize transition states in Pd-catalyzed C–H activation reactions, as demonstrated in studies with similar dimethoxybenzenesulfonate additives .
Advanced Research Questions
Q. How can anisotropic displacement parameters in the crystal structure of this compound be accurately modeled using SHELXL?
Anisotropic refinement in SHELXL requires high-resolution diffraction data (≤ 1.0 Å). Key steps include:
Q. What methodological approaches are recommended to resolve contradictions in reported melting points or spectroscopic data?
Contradictions often arise from polymorphic forms or impurities. Strategies include:
- Reproducing synthesis under inert conditions (e.g., argon) to avoid oxidation.
- Performing differential scanning calorimetry (DSC) to identify polymorphs.
- Comparing crystallographic data (e.g., CIF files) with existing structures in the Cambridge Structural Database .
Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?
Use Mercury (CCDC) or PLATON to calculate hydrogen-bond geometries (distance, angles). For visualization, ORTEP-3 for Windows provides layered displacement ellipsoid plots, while SHELXPRO generates hydrogen-bond tables. Intra- vs. intermolecular interactions can be distinguished using topology analysis .
Q. What strategies optimize site-selectivity in sulfonate ester derivatives during catalytic coupling reactions?
Studies show that steric and electronic effects of the 3,4-dimethoxy group influence regioselectivity. For Pd-catalyzed reactions, additives like potassium dimethoxybenzenesulfonate can alter transition-state stabilization. Screening ligands (e.g., SPhos) and adjusting equivalents of fluorinated arenes may improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
